molecular formula C39H64O13 B8271786 Asparanin A CAS No. 84633-33-0

Asparanin A

Cat. No.: B8271786
CAS No.: 84633-33-0
M. Wt: 740.9 g/mol
InChI Key: MMTWXUQMLQGAPC-XIBAMJMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asparanin A is a steroidal saponin found in Asparagus officinalis L., a perennial herbaceous plant . It has been extensively studied for its pharmacological properties . Recent research has shown that this compound is the main active substance in asparagus, exhibiting biological activities and health benefits such as anti-cancer, anti-oxidant, immune regulation, antibacterial, anti-inflammatory, and blood sugar reduction .


Synthesis Analysis

The synthesis of this compound is influenced by the concentration of ammonium sulfate in the medium . A modified MS medium has been developed that promotes the accumulation of steroid saponins in a suspension culture of medicinal asparagus .


Chemical Reactions Analysis

The full steroidal saponin synthetic pathway (SSP) of asparagus, including its key regulation networks, has been proposed based on the detected steroidal chemical structures, profiles, and contents . Key genes of this pathway include steroid-16-hydroxylase (S16H), steroid-22-hydroxylase (S22H), and others .

Mechanism of Action

Asparanin A has been found to induce apoptosis and trigger autophagy through endoplasmic reticulum (ER) stress and DNA damage-related pathways . It has been shown to have an effect on protein processing in the endoplasmic reticulum (PPER) and p53 signaling pathways . In particular, miR-6236-p5_4 has been found to play a regulatory role in the anti-cancer mechanism of this compound against endometrial cancer .

Future Directions

Research on Asparanin A has been focused on its anti-cancer properties and mechanisms . Future research could further explore its potential as a dietary supplement in cancer medication and prevention . Additionally, more studies could be conducted to fully understand the functional importance of mRNAs and miRNAs in this compound induced cancer cells .

Properties

CAS No.

84633-33-0

Molecular Formula

C39H64O13

Molecular Weight

740.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1

InChI Key

MMTWXUQMLQGAPC-XIBAMJMMSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1

Origin of Product

United States

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